Cas no 80418-13-9 ((S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol)

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol structure
80418-13-9 structure
Product name:(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
CAS No:80418-13-9
MF:C8H6BrF3O
MW:255.031852245331
MDL:MFCD14707649
CID:2133126
PubChem ID:12640350

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
    • (αS)-4-Bromo-α-(trifluoromethyl)benzenemethanol
    • (S)-2,2,2-Trifluoro-1-(4-bromophenyl)ethanol
    • (αS)-4-Bromo-α-(trifluoromethyl)benzenemethanol (ACI)
    • Benzenemethanol, 4-bromo-α-(trifluoromethyl)-, (S)- (ZCI)
    • (1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol
    • (2S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol
    • MDL: MFCD14707649
    • Inchi: 1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1
    • InChI Key: PHWPRSZULISLMK-ZETCQYMHSA-N
    • SMILES: [C@@H](C1C=CC(Br)=CC=1)(O)C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2

Experimental Properties

  • Density: 1.665±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 54-56 ºC
  • Boiling Point: 282.8±40.0 ºC (760 Torr),
  • Flash Point: 124.8±27.3 ºC,
  • Solubility: Very slightly soluble (0.82 g/l) (25 º C),

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Security Information

  • HazardClass:IRRITANT

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7451-1G
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
80418-13-9 95%
1g
¥ 369.00 2023-04-13
Chemenu
CM323029-1g
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol
80418-13-9 95%
1g
$462 2021-06-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7451-250MG
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
80418-13-9 95%
250MG
¥ 151.00 2023-04-13
Enamine
EN300-1931450-10.0g
(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol
80418-13-9 95%
10g
$4667.0 2023-05-31
eNovation Chemicals LLC
Y1186028-1g
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol
80418-13-9 95%
1g
$595 2023-09-03
abcr
AB555655-1 g
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol; .
80418-13-9
1g
€147.40 2023-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7451-100MG
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
80418-13-9 95%
100MG
¥ 99.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7451-500MG
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
80418-13-9 95%
500MG
¥ 541.00 2023-03-30
Enamine
EN300-1931450-0.05g
(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol
80418-13-9 95%
0.05g
$252.0 2023-09-17
Enamine
EN300-1931450-5.0g
(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol
80418-13-9 95%
5g
$3147.0 2023-05-31

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: NADPH ,  Alcohol dehydrogenase Solvents: Water ;  30 min, pH 7.5, 30 °C
1.2 Solvents: Isopropanol ;  24 h, 30 °C
Reference
Combined batch and continuous flow procedure to the chemo-enzymatic synthesis of biaryl moiety of Odanacatib
Lopes, Raquel de Oliveira; et al, Journal of Molecular Catalysis B: Enzymatic, 2014, 104, 101-107

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrogen Catalysts: 2543641-01-4 Solvents: Methanol ;  36 h, 60 bar, rt
Reference
C1-Symmetric PNP Ligands for Manganese-Catalyzed Enantioselective Hydrogenation of Ketones: Reaction Scope and Enantioinduction Model
Zeng, Liyao; et al, ACS Catalysis, 2020, 10(23), 13794-13799

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Glucose Solvents: Ethanol ,  Water ;  24 h, 30 °C
Reference
Continuous flow whole cell bioreduction of fluorinated acetophenone
de Oliveira Lopes, Raquel; et al, Tetrahedron, 2014, 70(20), 3239-3242

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Selectfluor Catalysts: 9,10-Anthracenedione, sulfonyl-, sodium salt (1:1) Solvents: Acetonitrile ,  Water ;  8 h, rt
1.2 Reagents: Glucose Catalysts: Carbonyl reductase Solvents: Water ;  overnight, pH 6.5, rt
Reference
Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions
Zhang, Yu; et al, Green Chemistry, 2022, 24(20), 7889-7893

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: (OC-6-14)-[1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylpheny… Solvents: Isopropanol ;  4 - 16 h, 8 - 10 atm, 26 - 30 °C
Reference
(R)- and (S)-2,2'-Bis(bis(3,5-dimethylphenyl) phosphanyl)-1,1'-binaphthalene
McWilliams, J. Christopher, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-14

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  (1S)-1-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2-[(1S)-1-[[(1S,2R)-2,3-… Solvents: Isopropanol ;  2 h, 25 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen Solvents: Toluene ;  16 h, 40 atm, rt
Reference
Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031
Zhu, Tiao-Zhen; et al, Organic Chemistry Frontiers, 2021, 8(14), 3705-3711

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: (-)-Menthol ,  Sodium hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 0 °C; 0 °C → rt; 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Lewis base-catalyzed formation of α-trifluoromethyl alcohol from CF3SiMe3 and carbonyl-containing compounds
Zhu, Shi-Fa; et al, Chinese Journal of Chemistry, 2007, 25(2), 233-236

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Raw materials

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Preparation Products

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Amadis Chemical Company Limited
(CAS:80418-13-9)(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
A9953
Purity:99%/99%
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